

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-methylaniline

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Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-Bromo-3-methylaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules targeted for pharmaceutical and materials science applications.^[1] Its structure offers two key points of reactivity: a nucleophilic amino group and a carbon-bromine bond on the aromatic ring, which is an excellent handle for palladium-catalyzed cross-coupling reactions.^[1] Among these, the Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp^2 -hybridized carbons of aryl halides and sp -hybridized carbons of terminal alkynes.^{[2][3]} This reaction is instrumental in the synthesis of a wide array of compounds, including biologically active molecules and natural products.^{[3][4]}

The products of the Sonogashira coupling of **4-Bromo-3-methylaniline**, 4-alkynyl-3-methylanilines, are key intermediates in the development of novel therapeutic agents, notably as scaffolds for various kinase inhibitors. The introduction of the alkynyl moiety provides a rigid linker that can effectively probe the binding pockets of target proteins.

Core Reaction: The Sonogashira Coupling

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.[5]

General Reaction Scheme:

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

Aniline and its derivatives are fundamental building blocks in the synthesis of numerous pharmaceutical compounds, including a significant number of kinase inhibitors used in oncology.[6][7] The 4-alkynyl-3-methylaniline core, synthesized via Sonogashira coupling, serves as a crucial pharmacophore in the design of potent and selective kinase inhibitors. These inhibitors can target various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

For instance, substituted anilino-pyrimidines and related heterocyclic scaffolds are common cores for inhibitors of epidermal growth factor receptor (EGFR), Bruton's tyrosine kinase (BTK), and other kinases. The alkynyl group introduced via Sonogashira coupling can be further functionalized or can directly interact with the kinase active site.

Experimental Protocols

While a specific protocol for **4-Bromo-3-methylaniline** was not found in the immediate search, the following is a representative experimental protocol adapted from established procedures for the Sonogashira coupling of similar bromo-aniline derivatives.[5][8][9] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates and desired outcomes.

Protocol 1: General Sonogashira Coupling of 4-Bromo-3-methylaniline

This protocol describes a general procedure for the coupling of **4-Bromo-3-methylaniline** with a terminal alkyne.

Materials:

- **4-Bromo-3-methylaniline**
- Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_2\text{Cl}_2$, $\text{Pd(PPh}_3)_4$) (1-5 mol%)
- Copper(I) iodide (CuI) (2-10 mol%)
- Amine base (e.g., Triethylamine (Et_3N), Diisopropylamine ($\text{i-Pr}_2\text{NH}$)) (2-3 equivalents)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, N,N-dimethylformamide (DMF))
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

- **Reaction Setup:** To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add **4-Bromo-3-methylaniline**, the palladium catalyst, and copper(I) iodide.
- **Solvent and Reagent Addition:** Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize representative quantitative data for Sonogashira cross-coupling reactions of various aryl bromides with different terminal alkynes, which can be used as a reference for optimizing the reaction with **4-Bromo-3-methylaniline**.

Table 1: Optimization of Sonogashira Coupling of a Bromo-heterocycle with Trimethylsilylacetylene^[10]

Entry	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temperature (°C)	Conversion (%)
1	Pd(OAc) ₂ (3)	SPhos (6)	Et ₃ N	MeCN	110	50
2	Pd(OAc) ₂ (3)	RuPhos (6)	Et ₃ N	MeCN	110	45
3	Pd(OAc) ₂ (3)	JohnPhos (6)	Et ₃ N	MeCN	110	30
4	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	MeCN	110	95
5	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	Dioxane	110	85
6	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	Toluene	110	70
7	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	DMF	100	>98
8	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	DMF	25	32
9	Pd(OAc) ₂ (3)	XPhos (6)	Et ₃ N	DMF	50	81
10	Pd(OAc) ₂ (1.5)	XPhos (3)	Et ₃ N	DMF	100	45

Data adapted from a study on a substituted bromo-pyrazole, provided for illustrative purposes of reaction optimization.[10]

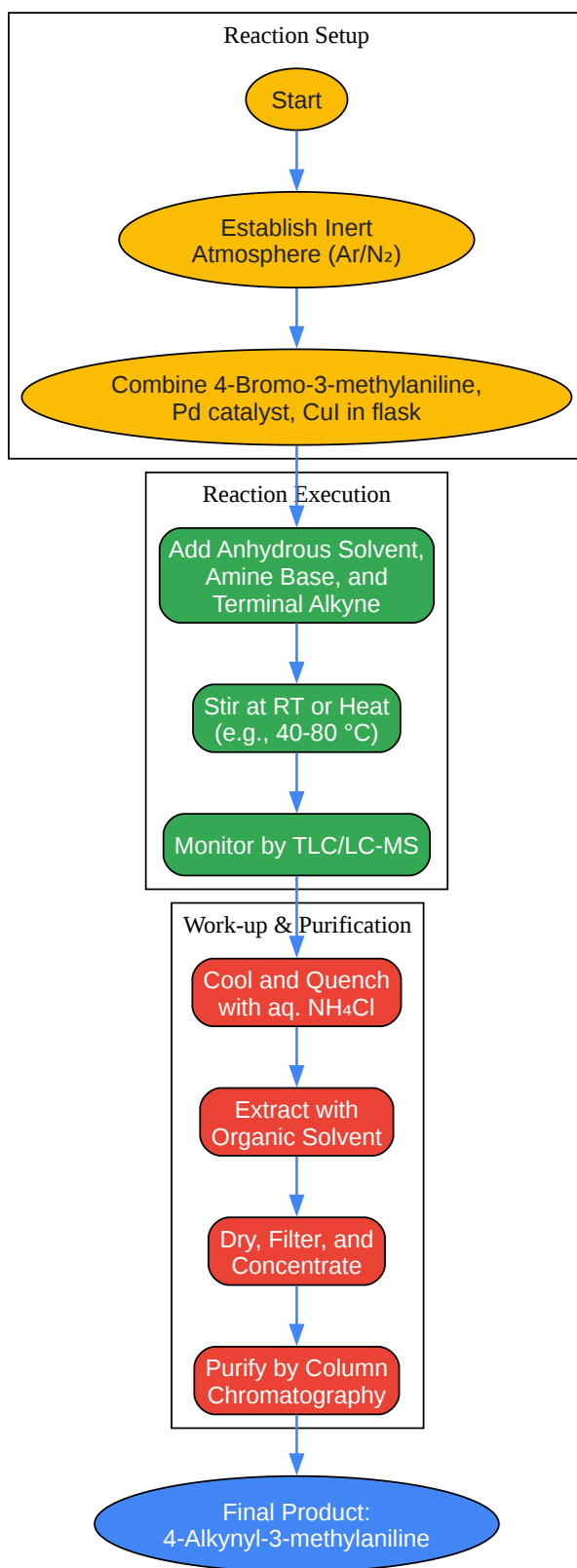
Table 2: Representative Yields for Sonogashira Coupling of 4-Bromo-2,6-diiodoaniline with Various Terminal Alkynes[5]

Entry	Terminal Alkyne	Product	Isolated Yield (%)
1	Phenylacetylene	4-Bromo-2,6-bis(phenylethynyl)aniline	92
2	1-Hexyne	4-Bromo-2,6-bis(hex-1-yn-1-yl)aniline	85
3	3,3-Dimethyl-1-butyne	4-Bromo-2,6-bis(3,3-dimethylbut-1-yn-1-yl)aniline	88
4	Propargyl alcohol	4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)aniline	78

This data demonstrates the high efficiency of Sonogashira coupling on a related bromo-aniline scaffold.[5]

Visualizations

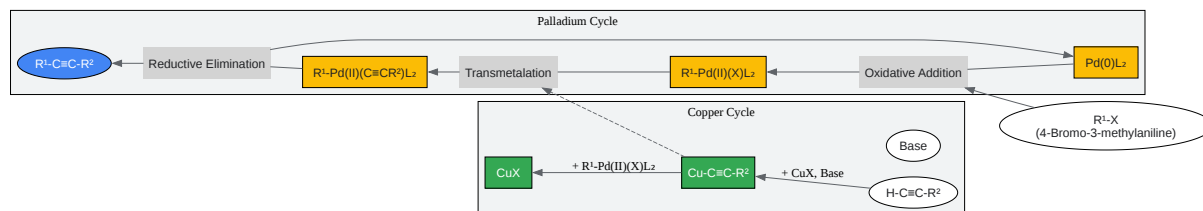
Experimental Workflow



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Caption: General workflow for the Sonogashira coupling of **4-Bromo-3-methylaniline**.

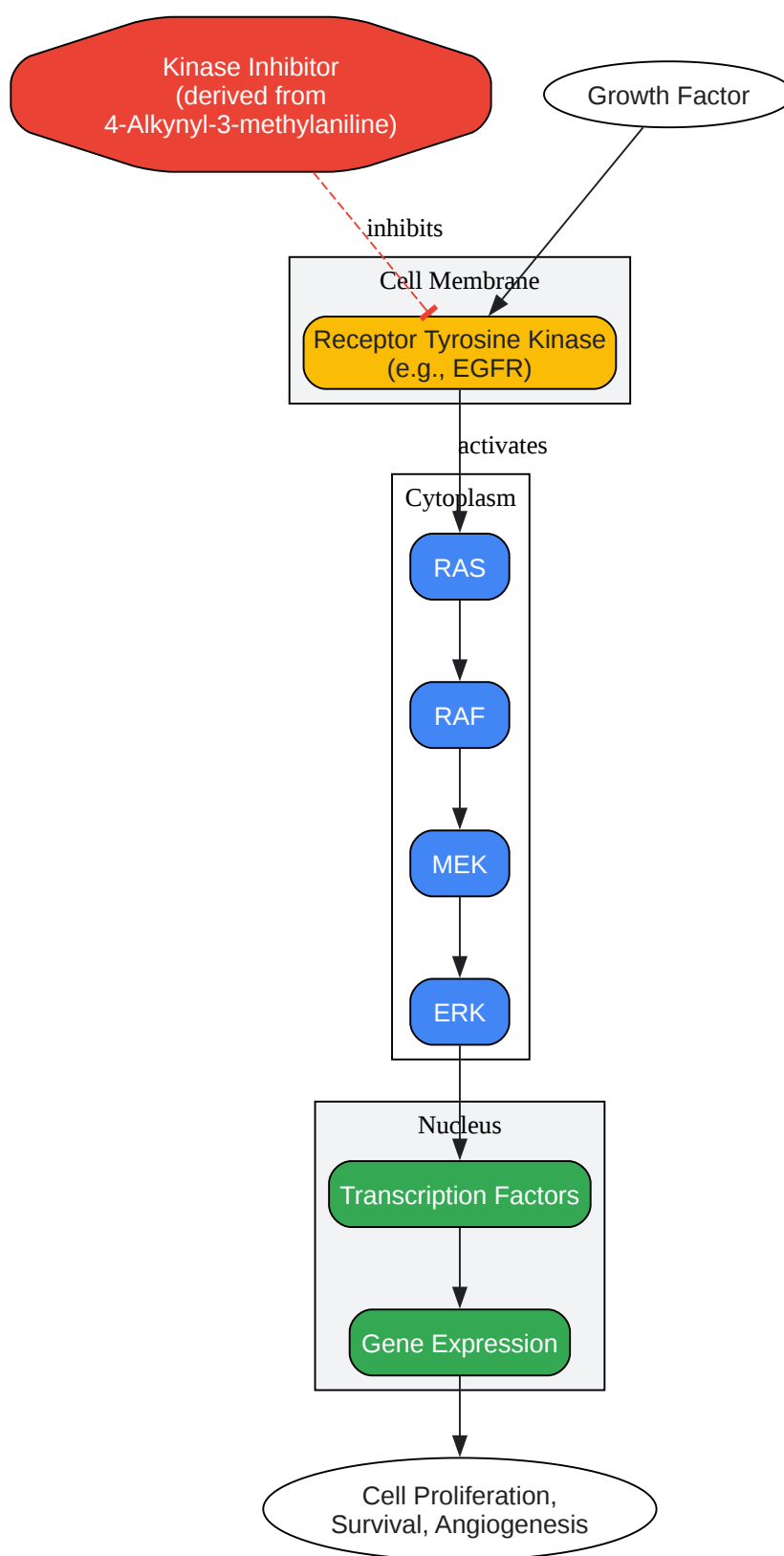
Sonogashira Catalytic Cycle



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Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Illustrative Kinase Inhibitor Signaling Pathway



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Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

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